

The PK11195 Binding Site on the Translocator Protein: A Technical Guide

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Compound of Interest

Compound Name: PK14105

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Introduction

The Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, is a key player in a multitude of cellular processes.^[1] Its involvement in cholesterol transport, steroidogenesis, inflammation, and apoptosis has made it a significant target for diagnostics and therapeutics.^{[1][2]} The isoquinoline carboxamide PK11195 is a high-affinity ligand for TSPO and has been instrumental in characterizing the protein's function and its role in various pathological states, particularly neuroinflammation.^{[3][4]} This technical guide provides an in-depth exploration of the PK11195 binding site on TSPO, offering a comprehensive resource for researchers and professionals in drug development.

The PK11195 Binding Site: Structure and Interactions

The binding of PK11195 to TSPO occurs within a hydrophobic pocket formed by the protein's five transmembrane α -helices.^{[4][5]} High-resolution structural studies, primarily using NMR spectroscopy, have elucidated the key amino acid residues that form this binding pocket and directly interact with PK11195.^{[3][4]}

Key Interacting Residues:

Molecular dynamics simulations and structural data have identified a consistent set of residues that are crucial for the stable binding of PK11195.^{[5][6]} These include:

- Alanine 23 (A23)^[3]
- Valine 26 (V26)^[3]
- Leucine 49 (L49)^[3]
- Alanine 50 (A50)^[3]
- Isoleucine 52 (I52)^[3]
- Tryptophan 107 (W107)^[3]
- Leucine 114 (L114)^[3]
- Alanine 147 (A147)^[3]
- Leucine 150 (L150)^[3]

These residues create a snug, hydrophobic environment that accommodates the PK11195 molecule.^[3] The interaction is characterized by a 1:1 stoichiometry.^[4] The binding of PK11195 has been shown to stabilize the overall structure of TSPO, a conformational change that is believed to be linked to its functional effects, such as the stimulation of cholesterol transport.^{[4][7]}

Interestingly, the binding pocket for PK11195 is distinct from the cholesterol recognition/acceptance consensus (CRAC) motif located on the C-terminal region of TSPO.^[7] However, there is evidence of allosteric modulation between the PK11195 and cholesterol binding sites, suggesting a complex interplay in the regulation of TSPO function.^{[5][8]}

Quantitative Binding Data

The affinity of PK11195 for TSPO has been extensively quantified using various radioligand binding assays. The data can vary depending on the species, tissue, and experimental conditions. Below is a summary of reported binding affinity values.

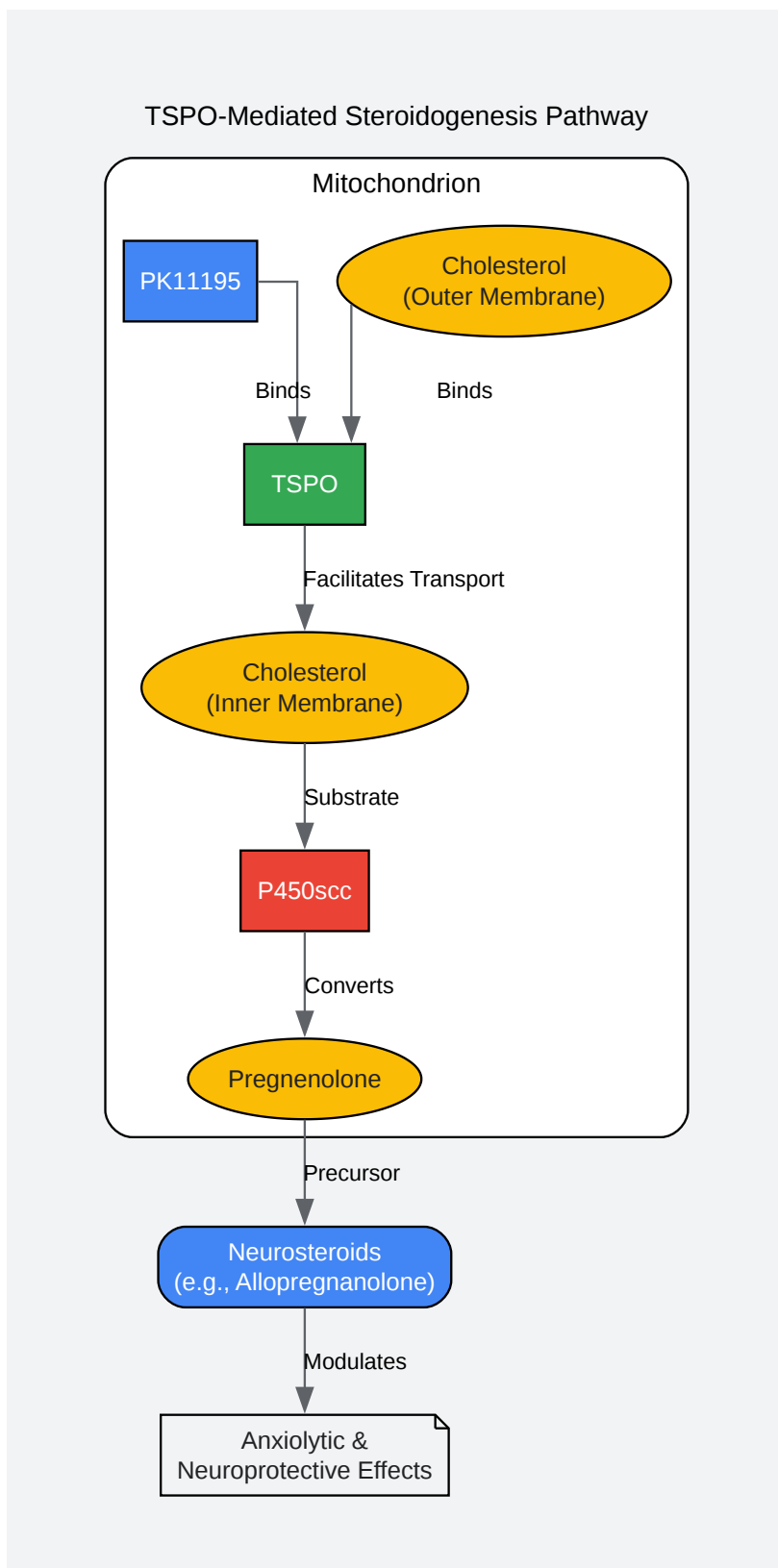
| Radioligand | Species/Tissue | Assay Type | Ki (nM) | Kd (nM) | Reference |
|-------------|----------------|---------------------|-------------|-----------|----------------------|
| [3H]PK11195 | Rat Brain | Saturation Binding | - | 1.4 | [9] |
| [3H]PK11195 | Human Brain | Saturation Binding | - | 4.3 - 6.6 | [9] |
| PK11195 | Not Specified | Equilibrium Binding | 3.60 ± 0.41 | - | [10] |
| [3H]PK11195 | Human Brain | Radioligand Binding | - | 29.25 | [11] |

Signaling Pathways and Functional Consequences

The binding of PK11195 to TSPO initiates a cascade of downstream events, influencing several key cellular signaling pathways.

Steroidogenesis

One of the most well-characterized functions of TSPO is its role in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in steroid synthesis.[\[12\]](#) PK11195 binding is thought to enhance this process, leading to an increase in the production of neurosteroids such as pregnenolone and allopregnanolone.[\[12\]](#) These neurosteroids have significant modulatory effects on the central nervous system, including anxiolytic and neuroprotective properties.

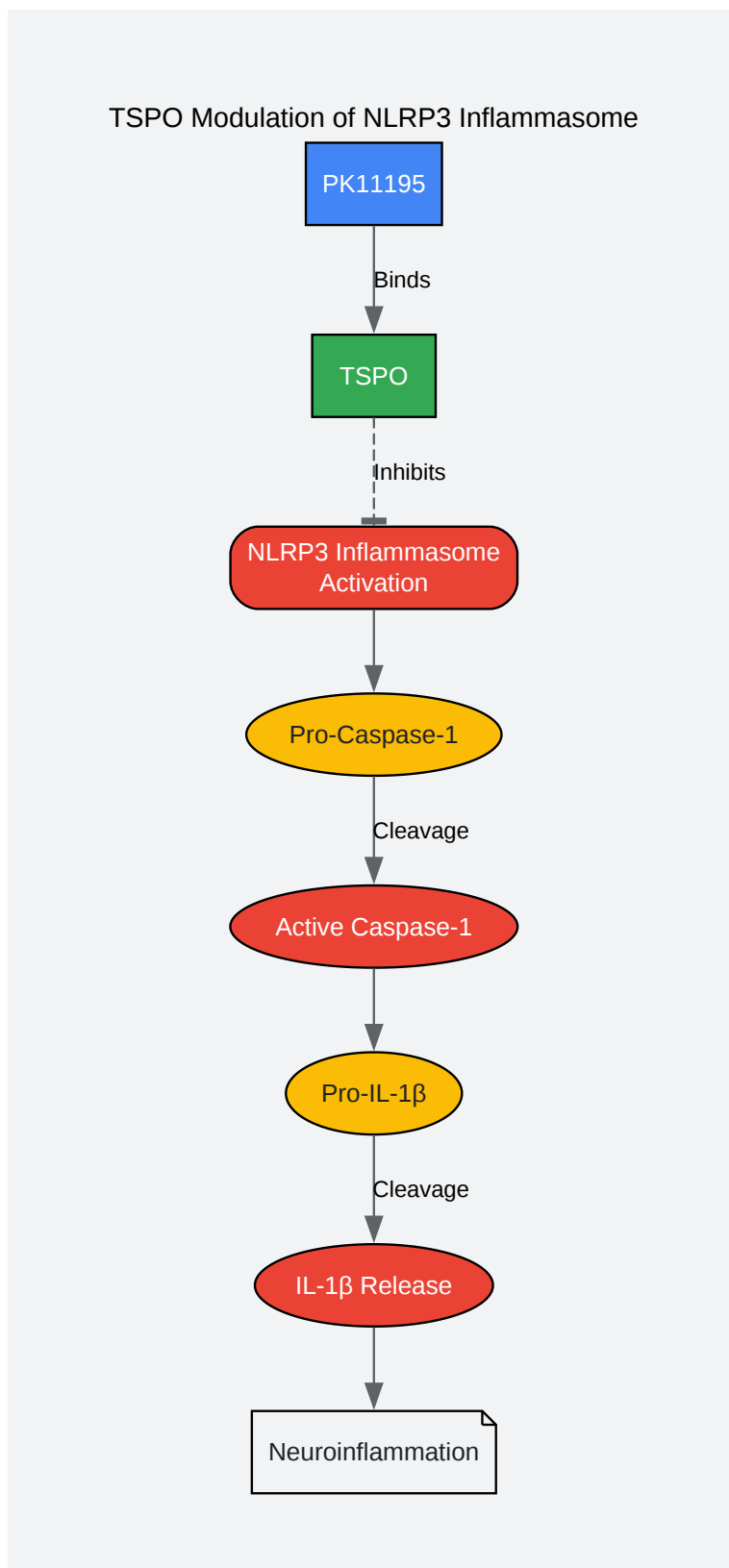


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TSPO-Mediated Steroidogenesis Pathway

Neuroinflammation and Immune Modulation

TSPO expression is significantly upregulated in activated microglia and astrocytes, making it a key biomarker for neuroinflammation.[2] PK11195 and other TSPO ligands have demonstrated anti-inflammatory and neuroprotective effects.[12] One of the proposed mechanisms is the modulation of the NLRP3 inflammasome, a multi-protein complex involved in the activation of inflammatory caspases and the release of pro-inflammatory cytokines like IL-1 β and IL-18.[13] [14] Studies have shown that PK11195 can inhibit the activation of the NLRP3 inflammasome in microglial cells.[13]



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TSPO Modulation of NLRP3 Inflammasome

Experimental Protocols

Radioligand Binding Assay ([³H]PK11195)

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the TSPO binding site using [³H]PK11195.

Materials:

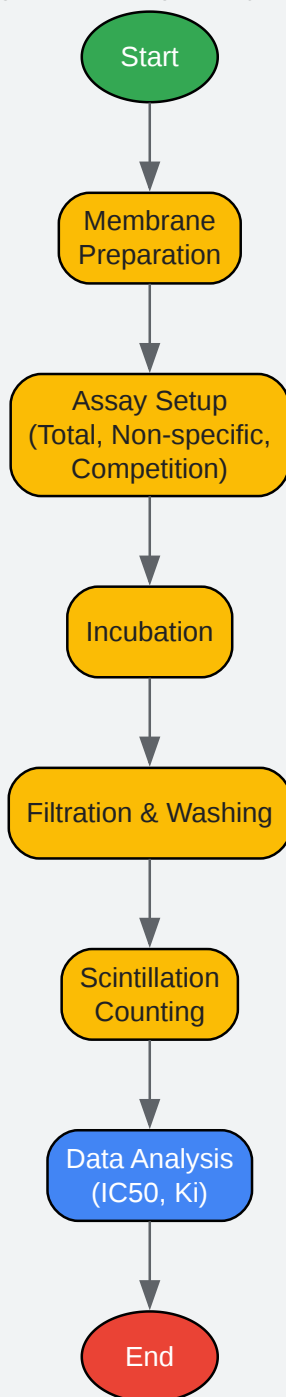
- Membrane preparation from tissue or cells expressing TSPO
- [³H]PK11195 (specific activity ~70-90 Ci/mmol)
- Unlabeled PK11195 (for non-specific binding)
- Test compounds
- Assay Buffer: 50 mM Tris-HCl, pH 7.4
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
- 96-well plates
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation cocktail
- Liquid scintillation counter
- Filtration apparatus

Procedure:

- Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[\[15\]](#)
- Assay Setup: In a 96-well plate, set up the following in triplicate:

- Total Binding: 50 μ L [3H]PK11195 (final concentration \sim 1-2 nM), 50 μ L assay buffer, and 100 μ L membrane preparation (10-50 μ g protein).
- Non-specific Binding: 50 μ L [3H]PK11195, 50 μ L unlabeled PK11195 (final concentration \sim 10 μ M), and 100 μ L membrane preparation.
- Competition: 50 μ L [3H]PK11195, 50 μ L of test compound at various concentrations, and 100 μ L membrane preparation.
- Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation. [\[15\]](#)
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[\[15\]](#)
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, determine the IC₅₀ value of the test compound and calculate the K_i using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

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References

- 1. Quantitative autoradiographic determination of binding sites for a peripheral benzodiazepine ligand ([3H]PK 11195) in human iris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PK 11195 - Wikipedia [en.wikipedia.org]
- 4. Structure of the Mitochondrial Translocator Protein in Complex with a Diagnostic Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Interplay of Cholesterol and Ligand Binding in hTSPO from Classical Molecular Dynamics Simulations - JuSER [user.fz-juelich.de]
- 6. researchgate.net [researchgate.net]
- 7. bmbreports.org [bmbreports.org]
- 8. The Interplay of Cholesterol and Ligand Binding in hTSPO from Classical Molecular Dynamics Simulations [iris.univr.it]
- 9. Kinetic analysis and test-retest variability of the radioligand [11C](R)-PK11195 binding to TSPO in the human brain - a PET study in control subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Comparative Assessment of TSPO Modulators on Electroencephalogram Activity and Exploratory Behavior [frontiersin.org]
- 11. 2.5. Radioligand binding experiments [bio-protocol.org]
- 12. TSPO ligand PK11195 alleviates neuroinflammation and beta-amyloid generation induced by systemic LPS administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TSPO deficiency exacerbates acute lung injury via NLRP3 inflammasome-mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]

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